molecular formula C14H28N2 B3423292 2-Undecylimidazoline CAS No. 29249-55-6

2-Undecylimidazoline

Cat. No.: B3423292
CAS No.: 29249-55-6
M. Wt: 224.39 g/mol
InChI Key: FQHUDZKKDCTQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecylimidazoline is an organic compound with the molecular formula C14H28N2. It is a derivative of imidazoline, characterized by the presence of an undecyl group attached to the nitrogen atom of the imidazoline ring. This compound is known for its surfactant properties and is widely used in various industrial applications, including corrosion inhibition and as an emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Undecylimidazoline typically involves the reaction of ethylenediamine with a long-chain aldehyde, such as dodecyl aldehyde. The reaction is carried out in the presence of an acid catalyst under controlled temperature conditions. The general steps are as follows:

    Reactants: Ethylenediamine and dodecyl aldehyde.

    Catalyst: Acid catalyst (e.g., hydrochloric acid).

    Conditions: The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of ethylenediamine and dodecyl aldehyde into the reactor.

    Catalysis: Use of a solid acid catalyst to facilitate the reaction.

    Temperature Control: Maintaining the reaction temperature within the optimal range to maximize yield.

    Product Isolation: The product is isolated through distillation and purification processes to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Undecylimidazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation Products: Imidazole derivatives with varying degrees of oxidation.

    Reduction Products: Amine derivatives with different alkyl chains.

    Substitution Products: Substituted imidazolines with various functional groups.

Scientific Research Applications

2-Undecylimidazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a corrosion inhibitor in metal protection and as a surfactant in various chemical formulations.

    Biology: Investigated for its potential antimicrobial properties and its role in biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Employed in the formulation of lubricants, emulsifiers, and anti-corrosion coatings.

Mechanism of Action

The mechanism of action of 2-Undecylimidazoline involves its interaction with metal surfaces and biological membranes. The undecyl group provides hydrophobic interactions, while the imidazoline ring can form coordination bonds with metal ions. This dual functionality allows it to act as an effective corrosion inhibitor and surfactant. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

    2-Decylimidazoline: Similar structure with a decyl group instead of an undecyl group.

    2-Dodecylimidazoline: Contains a dodecyl group, providing slightly different surfactant properties.

    2-Tetradecylimidazoline: Features a longer tetradecyl chain, affecting its solubility and interaction with surfaces.

Uniqueness: 2-Undecylimidazoline is unique due to its optimal chain length, which balances hydrophobic and hydrophilic interactions, making it highly effective in both corrosion inhibition and surfactant applications. Its versatility and efficiency in various industrial and scientific applications set it apart from other similar compounds.

Properties

IUPAC Name

2-undecyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUDZKKDCTQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908971
Record name 2-Undecyl-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10443-61-5, 29249-55-6
Record name 2-Imidazoline, 2-undecyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Undecyl-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Undecylimidazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Undecylimidazoline
Reactant of Route 2
Reactant of Route 2
2-Undecylimidazoline
Reactant of Route 3
Reactant of Route 3
2-Undecylimidazoline
Reactant of Route 4
Reactant of Route 4
2-Undecylimidazoline
Reactant of Route 5
Reactant of Route 5
2-Undecylimidazoline
Reactant of Route 6
2-Undecylimidazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.